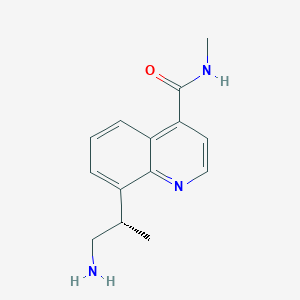

(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC20373042

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m1/s1 |

| Standard InChI Key | WAYKDZINURRENR-SECBINFHSA-N |

| Isomeric SMILES | C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |

| Canonical SMILES | CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol . Its IUPAC name, 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide, reflects the quinoline core substituted at the 8-position with an (S)-configured 1-aminopropan-2-yl group and a methylcarboxamide group at the 4-position .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly listed | |

| PubChem CID | 86699665 | |

| SMILES (Isomeric) | CC@HC1=CC=CC2=C(C=CN=C21)C(=O)NC | |

| InChIKey | WAYKDZINURRENR-SECBINFHSA-N |

Stereochemical Considerations

The (S)-configuration at the chiral center (C2 of the 1-aminopropan-2-yl group) is critical for its biological interactions. This stereochemistry influences binding affinity to target proteins, as evidenced by studies on analogous quinoline derivatives .

Synthesis and Preparation

Challenges in Synthesis

-

Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts or chromatographic separation .

-

Decarboxylation Risks: Acidic conditions during ester hydrolysis may lead to undesired decarboxylation, necessitating controlled reaction parameters .

| Target | Mechanism | Therapeutic Implication |

|---|---|---|

| DNA-PK | ATP-competitive inhibition | Radiosensitization |

| Topoisomerase II | Intercalation-induced DNA damage | Apoptosis induction |

Co-Crystallization Studies

Co-crystals with carboxylic acids (e.g., adipic acid, citric acid) enhance physicochemical properties:

Table 3: Co-Crystal XRPD Peaks (Selected)

| Co-Crystal Former | XRPD Peaks (2θ) | Source |

|---|---|---|

| Adipic Acid | 6.46, 7.91, 11.92, 12.26, 12.99, 14.19 | |

| Citric Acid | 7.44, 8.29, 11.35, 13.26, 15.49 |

These co-crystals improve solubility and stability, critical for oral bioavailability .

Future Directions and Applications

Combination Therapies

Synergy with PARP inhibitors (e.g., olaparib) could exploit synthetic lethality in BRCA-mutant cancers .

Formulation Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume